molecular formula C10H11F3N2O B2648270 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2189434-35-1

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2648270
CAS No.: 2189434-35-1
M. Wt: 232.206
InChI Key: ARUVIWCYPXUMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a cyclobutoxy group, a methyl group, and a trifluoromethyl group

Scientific Research Applications

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of new compounds like “4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine” could be of great importance in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutoxy-2-methyl-5-(trifluoromethyl)pyrimidine
  • 4-Cyclobutoxy-2-methyl-6-(difluoromethyl)pyrimidine
  • 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)quinazoline

Uniqueness

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

4-cyclobutyloxy-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6-14-8(10(11,12)13)5-9(15-6)16-7-3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUVIWCYPXUMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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